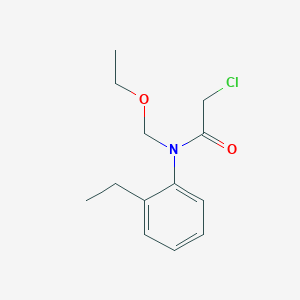
benzyl (2R)-4-hydrazinyl-2-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (2R)-4-hydrazinyl-2-methylbutanoate is an organic compound that features a benzyl group attached to a hydrazinyl-methylbutanoate structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2R)-4-hydrazinyl-2-methylbutanoate typically involves the esterification of (2R)-4-hydrazinyl-2-methylbutanoic acid with benzyl alcohol. The reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (2R)-4-hydrazinyl-2-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Benzyl (2R)-4-oxo-2-methylbutanoate.
Reduction: Benzyl (2R)-4-amino-2-methylbutanoate.
Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl (2R)-4-hydrazinyl-2-methylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzyl (2R)-4-hydrazinyl-2-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl (2R)-4-amino-2-methylbutanoate: Similar structure but with an amino group instead of a hydrazinyl group.
Benzyl (2R)-4-oxo-2-methylbutanoate: Similar structure but with a ketone group instead of a hydrazinyl group.
Uniqueness
Benzyl (2R)-4-hydrazinyl-2-methylbutanoate is unique due to the presence of the hydrazinyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C12H18N2O2 |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
benzyl (2R)-4-hydrazinyl-2-methylbutanoate |
InChI |
InChI=1S/C12H18N2O2/c1-10(7-8-14-13)12(15)16-9-11-5-3-2-4-6-11/h2-6,10,14H,7-9,13H2,1H3/t10-/m1/s1 |
Clé InChI |
DBGIPNROZUIMGO-SNVBAGLBSA-N |
SMILES isomérique |
C[C@H](CCNN)C(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CC(CCNN)C(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-dimethyl-7-(4-nitrophenyl)-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124369.png)
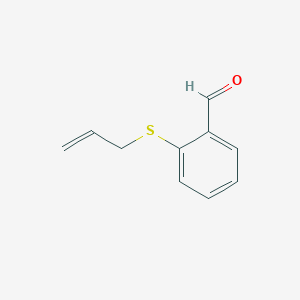
![(2S)-3-(4-methoxyphenyl)-2-[(1-methylpiperidin-4-yl)formamido]propanoic acid](/img/structure/B14124373.png)
![3-(4-Ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidine-5-thiolate](/img/structure/B14124379.png)
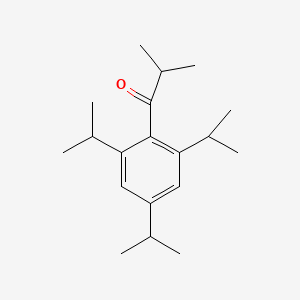
![ethyl 4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B14124400.png)
![3-methyl-N-(2-methyl-4-nitrophenyl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B14124403.png)

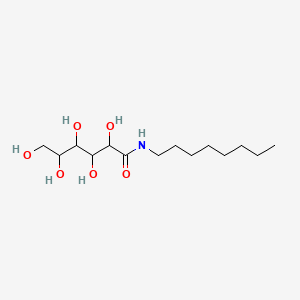
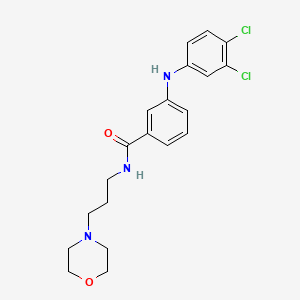

![Isoxazolo[5,4-b]pyridine-3-acetic acid](/img/structure/B14124437.png)
![2,6-Di-tert-butyl-4-{3-[(2,6-dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol](/img/structure/B14124439.png)
